molecular formula C16H17ClN2O B11938575 1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea

1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea

Cat. No.: B11938575
M. Wt: 288.77 g/mol
InChI Key: JMAHBSWQVJQTOV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea
  • 1-(3-Methylphenyl)-3-(2-ethylphenyl)urea
  • 1-(3-Chloro-2-methylphenyl)-3-phenylurea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the aromatic ring can affect the compound’s electronic properties and its interactions with molecular targets.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2-ethylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-3-12-7-4-5-9-15(12)19-16(20)18-14-10-6-8-13(17)11(14)2/h4-10H,3H2,1-2H3,(H2,18,19,20)

InChI Key

JMAHBSWQVJQTOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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